molecular formula C25H31N3O5S2 B607455 FIN56

FIN56

Cat. No.: B607455
M. Wt: 517.7 g/mol
InChI Key: JLCFMMIWBSZOIS-UHFFFAOYSA-N
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Description

FIN56 is a novel compound known for its ability to induce ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides. Ferroptosis is distinct from other forms of cell death such as apoptosis, necrosis, and autophagy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FIN56 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, sulfonation, and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: FIN56 primarily undergoes reactions related to its role as a ferroptosis inducer. These include:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCFMMIWBSZOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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